N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride
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Overview
Description
N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C22H40ClN . This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride typically involves the quaternization of N,N-dimethyl-N-(2-phenylethyl)amine with dodecyl chloride. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halide exchange reactions typically use sodium bromide or potassium iodide in an aqueous medium.
Major Products
Oxidation: N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium N-oxide.
Reduction: N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-amine.
Substitution: N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium bromide or iodide.
Scientific Research Applications
N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N-(2-phenylethyl)hexadecan-1-aminium chloride
- N,N-Dimethyl-N-(2-phenylethyl)octadecan-1-aminium chloride
Uniqueness
Compared to its analogs, N,N-Dimethyl-N-(2-phenylethyl)dodecan-1-aminium chloride has a balanced hydrophobic and hydrophilic structure, making it more effective as a surfactant. Its unique chain length provides optimal interaction with lipid membranes, enhancing its antimicrobial efficacy .
Properties
CAS No. |
92000-07-2 |
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Molecular Formula |
C22H40ClN |
Molecular Weight |
354.0 g/mol |
IUPAC Name |
dodecyl-dimethyl-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-4-5-6-7-8-9-10-11-12-16-20-23(2,3)21-19-22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
NJMZWQQNCJWNQD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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